molecular formula C6H15NO4S B034133 Cyclohexylamine sulfate CAS No. 19834-02-7

Cyclohexylamine sulfate

Cat. No. B034133
CAS RN: 19834-02-7
M. Wt: 197.26 g/mol
InChI Key: RGDUGERAJGGXFQ-UHFFFAOYSA-N
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Description

Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water . It is a useful intermediate in the production of many other organic compounds .


Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method involves a one-step process for the synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen under mild conditions .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine is C6H13N . The molecular weight is 99.1741 . The structure of Cyclohexylamine can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .


Physical And Chemical Properties Analysis

Cyclohexylamine is a clear colorless to yellow liquid with an odor of ammonia . It has a flash point of 90°F . It is highly flammable and soluble in water .

Scientific Research Applications

  • Teratogenicity and Toxicity : Cyclohexylamine and cyclohexylamine sulfate exhibit teratogenic effects on rats, with cyclohexylamine sulfate showing greater toxicity (Tanaka et al., 1973).

  • Reproductive Effects : It has no adverse effect on female fertility but may impair male fertility in some cases, without significant impact on embryo viability, litter size, weight, or somatic cell chromosomes (Khera et al., 1971).

  • Chromosomal Breaks : Cyclohexylamine can cause chromosomal breaks in spermatogonial and bone marrow cells in rats, predominantly single chromatid breaks (Legator et al., 1969).

  • Mutagenicity : Long-term treatment with cyclohexylamine sulfate does not reduce fertility or induce dominant lethal mutations in male and female mice (Lorke & Machemer, 1975).

  • Quantitative Analysis Method : A new method for quantitative analysis of cyclamate using cyclohexylamine sulfate is proposed, with investigations on the effects of coexisting substances on this method (Nagasawa et al., 1968).

  • Cancer Treatment Potential : Mafosfamide-cyclohexylamine shows potential in treating cancer, but its high venous pain and mucosal irritation limit further clinical trials (Bruntsch et al., 2004).

  • Biocatalyst for Pollution Control : A new cyclohexylamine oxidase from Acinetobacter sp. YT-02 shows potential as a biocatalyst for controlling cyclohexylamine pollution and deracemization of chiral amines (Zhou et al., 2018).

  • Environmental Contaminant : Cyclohexylamine strongly adsorbs to aluminosilicate surfaces, making it an endogenous surface contaminant in indoor air and corrosion inhibitor applications (Groenewold et al., 1996).

Safety And Hazards

Cyclohexylamine causes severe skin burns and eye damage . It is fatal if inhaled and is suspected of damaging fertility . It causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life .

Future Directions

The selective oxidation of cyclohexylamine by molecular oxygen is one of the alternative routes for the preparation of cyclohexanone oxime . More advanced studies on the influence of metal active phase support materials and reaction conditions should be carried out in the future .

properties

IUPAC Name

cyclohexanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDUGERAJGGXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19834-02-7, 17911-61-4
Record name Sulfuric acid, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19834-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17911-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5020362
Record name Cyclohexylamine sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID5020362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine sulfate

CAS RN

19834-02-7, 27817-50-1
Record name Cyclohexylamine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019834027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium hydrogen sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
D Lorke, L Machemer - Toxicology, 1974 - Elsevier
… The reported contradictory findings led us to test cyclohexylamine sulfate for dominant lethal … A further purpose of the study was to test cyclohexylamine sulfate for mutagenicity after …
Number of citations: 13 www.sciencedirect.com
KS Khera, DR Stoltz, SW Gunner, DA Lyon… - Toxicology and applied …, 1971 - Elsevier
… The present paper is a preliminary report on the effects of cyclohexylamine sulfate (CHS) upon the fertility of adult rats and upon the pre- and postnatal development of their progeny. …
Number of citations: 16 www.sciencedirect.com
D Lorke, L Machemer - Humangenetik, 1975 - Springer
… , sodium cyclamate or cyclohexylamine sulfate, would reduce fertility or … of 1%, while cyclohexylamine sulfate was added in a … 2000 mg/kg per day and for cyclohexylamine sulfate to an …
Number of citations: 14 link.springer.com
JM Price, CG Biava, BL Oser, EE Vogin, J Steinfeld… - Science, 1970 - science.org
… In another study in which 50 rats were fed daily 15 milligrams of cyclohexylamine sulfate per kilogram of body weight for 2 years, eight males and nine females survived. One of the eight …
Number of citations: 340 www.science.org
BA Bopp, RC Sonders, JW Kesterson… - CRC critical reviews in …, 1986 - Taylor & Francis
… In a six-generation study,h" mice were given diets containing 0.5% cyclohexylamine sulfate; … groups of six beagle dogs which were given cyclohexylamine sulfate in daily oral doses of 0, …
Number of citations: 133 www.tandfonline.com
A Alter, JC Forman - Journal of Labelled Compounds, 1968 - Wiley Online Library
… TLC of the cyclohexylamine sulfate solution in the following solvent systems : (A) EtOH-1N NH40H(95… The cyclohexylamine sulfate solution was made basic by the addition of NaOH and …
PE Plesner, H Klenow - 1957 - Elsevier
… of cyclohexylamine sulfate dissolved in 0.2 ml. of water is added (following the procedure described by FriedkinS). The barium sulfate formed is removed by centrifugation and washed …
Number of citations: 15 www.sciencedirect.com
M Friedkin, HM Kalckar - 1957 - Elsevier
… of cyclohexylamine sulfate s in 100 ~l. of H20 was added. The precipitate of BaSO4 was … A crystalline precipitate of cyclohexylamine sulfate formed immediately. The salt was washed …
Number of citations: 4 www.sciencedirect.com
NH NHSO3-Na - Alternative Sweeteners, Revised and Expanded, 2001 - books.google.com
The production of cyclamate, which is accomplished by the sulfonation of cyclohexylamine, was originally limited to Abbott Laboratories (12). However, as cyclamate became more …
Number of citations: 0 www.google.com
K Katoh, N Saweki, E Higashi, K Nakano… - Sci. Technol. Energ …, 2014 - jes.or.jp
… In the case of the cyclohexylamine sulfate/adhesive mixture (Figure 2B), the endothermic peak originating from cyclohexylamine sulfate shifted to a lower temperature, but no change in …
Number of citations: 1 www.jes.or.jp

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